1,2-Ethanediol monoricinoleate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Ethanediol monoricinoleate is synthesized through an esterification reaction between 1,2-ethanediol and ricinoleic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reaction is conducted in a continuous reactor system, where the reactants are continuously fed into the reactor, and the product is continuously removed. This method ensures high efficiency and yield of the desired ester .
Chemical Reactions Analysis
Types of Reactions: 1,2-Ethanediol monoricinoleate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of 1,2-ethanediol and ricinoleic acid.
Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the ester into alcohols or other reduced forms.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Hydrolysis: 1,2-Ethanediol and ricinoleic acid.
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols or other reduced forms of the ester.
Scientific Research Applications
Chemistry: 1,2-Ethanediol monoricinoleate is used in the synthesis of various chemical compounds and as a reagent in organic chemistry reactions. It is also employed in the study of esterification and hydrolysis reactions .
Biology: In biological research, this compound is used as a surfactant and emulsifying agent. It helps in the formulation of various biological assays and experiments .
Medicine: this compound is utilized in the formulation of pharmaceuticals, particularly in topical and transdermal drug delivery systems. Its surfactant properties enhance the solubility and bioavailability of active pharmaceutical ingredients .
Industry: In industrial applications, this compound is used in the production of cosmetics, personal care products, and lubricants. Its emulsifying properties make it a valuable ingredient in various formulations .
Mechanism of Action
The mechanism of action of 1,2-ethanediol monoricinoleate primarily involves its surfactant properties. As a surfactant, it reduces the surface tension between different phases, such as oil and water, allowing for the formation of stable emulsions. This property is particularly useful in the formulation of cosmetics and pharmaceuticals, where it enhances the solubility and stability of active ingredients .
Comparison with Similar Compounds
- Ethylene glycol monoricinoleate
- Glycol monoricinoleate
- 2-Hydroxyethyl 12-hydroxy-9-octadecenoate
- 9-Octadecenoic acid, 12-hydroxy-, 2-hydroxyethyl ester
Comparison: 1,2-Ethanediol monoricinoleate is unique due to its specific ester linkage between 1,2-ethanediol and ricinoleic acid. This unique structure imparts specific surfactant properties that are valuable in various applications. Compared to similar compounds, it offers enhanced emulsifying and solubilizing capabilities, making it a preferred choice in the formulation of cosmetics and pharmaceuticals .
Properties
IUPAC Name |
2-hydroxyethyl (Z,12R)-12-hydroxyoctadec-9-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H38O4/c1-2-3-4-11-14-19(22)15-12-9-7-5-6-8-10-13-16-20(23)24-18-17-21/h9,12,19,21-22H,2-8,10-11,13-18H2,1H3/b12-9-/t19-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLMXUUQMSMKFMH-UZRURVBFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CC=CCCCCCCCC(=O)OCCO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC[C@H](C/C=C\CCCCCCCC(=O)OCCO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H38O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80873890 | |
Record name | 1,2-Ethanediol monoricinoleate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80873890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | 9-Octadecenoic acid, 12-hydroxy-, 2-hydroxyethyl ester, (9Z,12R)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
106-17-2, 9004-97-1 | |
Record name | 2-Hydroxyethyl (9Z,12R)-12-hydroxy-9-octadecenoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=106-17-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethylene glycol monoricinoleate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106172 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Avlinox | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=124677 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Flexricin@ 15 | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7394 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 9-Octadecenoic acid, 12-hydroxy-, 2-hydroxyethyl ester, (9Z,12R)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,2-Ethanediol monoricinoleate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80873890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-hydroxyethyl ricinoleate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.064 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | Poly(oxy-1,2-ethanediyl), α-[(9Z,12R)-12-hydroxy-1-oxo-9-octadecen-1-yl]-ω-hydroxy | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.934 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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